Product packaging for [1,2,4]Triazolo[4,3-a]pyridin-6-amine(Cat. No.:CAS No. 1082448-58-5)

[1,2,4]Triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1466015
CAS No.: 1082448-58-5
M. Wt: 134.14 g/mol
InChI Key: CZIRYHGCQCRSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,4]Triazolo[4,3-a]pyridin-6-amine is a chemical compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . It belongs to the class of triazolopyridines, which are nitrogen-containing heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry and drug discovery . The triazolopyridine structure is a fused bicyclic system that can act as a bi- or tri-dentate chelating ligand due to the lone electron pairs on its nitrogen atoms, making it useful in coordinating metal ions to form complexes for applications in catalysis or as sensors . While the specific 6-amine derivative is available for research, extensive scientific studies have been conducted on its closely related 3-amine isomer, 1,2,4-triazolo[4,3-a]pyridin-3-amine, highlighting the research potential of this chemical class. These studies show that the triazolopyridine core is investigated for a wide spectrum of biological activities. The scaffold has been identified as a key structural component in various therapeutic areas, including as antifungal, antibacterial, and anticonvulsant agents . Furthermore, novel derivatives have been synthesized and evaluated as potential antimalarial drugs through inhibition of falcipain-2, a key enzyme for the Plasmodium falciparum parasite . Other research explores its use as a core structure in anti-inflammatory agents, with certain derivatives showing potent inhibitory activity on the release of nitric oxide and pro-inflammatory cytokines in cellular models . The structural, spectroscopic, and optical properties of triazolopyridine amines have been thoroughly characterized using techniques like XRD, FTIR, and FT-Raman spectroscopy, providing a solid foundation for further research and development . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B1466015 [1,2,4]Triazolo[4,3-a]pyridin-6-amine CAS No. 1082448-58-5

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVISZMHLQZHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082448-58-5
Record name [1,2,4]triazolo[4,3-a]pyridin-6-amine
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Preparation Methods

Starting Material Preparation

  • 2-Chloropyridine is commonly used as the initial pyridine source.
  • Reaction with hydrazine hydrate (99%) yields 2-hydrazinopyridine (Intermediate 2).

Formation of Triazolopyridine Core

  • Treating 2-hydrazinopyridine with chloroacetyl chloride produces an intermediate acyl hydrazide (Compound 3).
  • Cyclization of this intermediate with phosphorus oxychloride (POCl₃) leads to the formation of 3-chloromethyl-triazolo[4,3-a]pyridine (Compound 4).

Introduction of Amino Group

  • Nucleophilic displacement of the chloromethyl group in Compound 4 with methyl amine results in methyl-triazolo[4,3-a]pyridin-3-ylmethyl-amine (Compound 5).
  • Protection and deprotection steps using Boc anhydride and HCl in dioxane yield the hydrochloride salt of the amine (Compound 6).

Amide Derivatives Formation (Optional)

  • The hydrochloride salt (Compound 6) can be reacted with various acid analogues in the presence of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to synthesize amide derivatives.

Reaction Conditions and Yields

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
2-Chloropyridine → 2-Hydrazinopyridine Hydrazine hydrate (99%), reflux conditions 2-Hydrazinopyridine (2) Good Hydrazine acts as nucleophile
2-Hydrazinopyridine → Acyl hydrazide (3) Chloroacetyl chloride, controlled temperature Compound 3 Good Formation of acyl hydrazide intermediate
Compound 3 → 3-Chloromethyl triazolopyridine (4) POCl₃, reflux or heating Compound 4 Moderate Cyclization and chloromethylation
Compound 4 → Methyl amine derivative (5) Methyl amine, nucleophilic substitution Compound 5 High Displacement of chlorine by methyl amine
Compound 5 → Hydrochloride salt (6) Boc anhydride (protection), HCl in dioxane (deprotection) Compound 6 High Amino group protection/deprotection steps
Compound 6 → Amide derivatives Reaction with acids + HATU coupling agent Various amide derivatives Variable Enables structural diversification

Summary Table of Key Intermediates and Reagents

Compound Number Name/Description Key Reagents Role in Synthesis
2 2-Hydrazinopyridine Hydrazine hydrate Intermediate for ring closure
3 Acyl hydrazide (chloroacetyl derivative) Chloroacetyl chloride Precursor for cyclization
4 3-Chloromethyl-triazolo[4,3-a]pyridine POCl₃ Ring closure and chloromethylation
5 Methyl-triazolo[4,3-a]pyridin-3-ylmethyl-amine Methyl amine Amino-substituted intermediate
6 Hydrochloride salt of compound 5 Boc anhydride, HCl in dioxane Protected amine for derivatization

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridin-6-amine derivatives as anticancer agents. For instance:

  • Dual Inhibitors : A series of triazolo derivatives were synthesized and evaluated for their inhibitory activities against c-Met and VEGFR-2 kinases. One promising derivative exhibited IC50_{50} values of 0.98 µM against A549 lung cancer cells and 1.05 µM against MCF-7 breast cancer cells .
CompoundTarget KinaseIC50_{50} (µM)Cell Line
17lc-Met0.026A549
17lVEGFR-22.6MCF-7

Neurological Disorders

Research indicates that derivatives of this compound may serve as positive allosteric modulators for receptors involved in neurological processes. This suggests potential applications in treating conditions like anxiety and depression due to their ability to modulate neurotransmitter systems.

Anti-inflammatory Properties

Studies have shown that some derivatives exhibit significant anti-inflammatory activity, making them candidates for developing new treatments for inflammatory diseases.

Ligands in Coordination Chemistry

The unique structural features of this compound allow it to act as a ligand for metal ions in coordination complexes. The amino group can participate in hydrogen bonding and coordination with metal ions, which is beneficial for creating new materials with specific electronic properties. This property has implications for catalysis and materials design .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods:

  • Iodine-Mediated Synthesis : Utilizing iodine (III) as an oxidizing agent to facilitate the formation of triazolopyridine derivatives.
  • Reflux Methods : Employing solvents such as ethanol under reflux conditions to promote reaction completion.

These methods are essential for producing the compound in a laboratory setting and ensuring high yields for further applications.

Case Study 1: Anticancer Evaluation

In a study published by Jiangxi Provincial Key Laboratory of Drug Design and Evaluation, a series of triazolo derivatives were synthesized and tested against various cancer cell lines. The most effective compound demonstrated significant antiproliferative effects across multiple cell lines while inhibiting key signaling pathways involved in tumor growth .

Case Study 2: Neurological Modulation

A research group investigated the effects of this compound on neurotransmitter receptors. They found that certain derivatives could enhance receptor activity without direct agonism or antagonism, suggesting their role as allosteric modulators could lead to novel therapeutic strategies in treating neuropsychiatric disorders.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share the [1,2,4]triazolo[4,3-a]pyridine core but differ in substituents, which critically influence their chemical behavior, stability, and applications.

Substitution at the 3-Position

Compound Name Molecular Formula Molecular Weight Key Properties/Applications References
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine C₇H₈N₄ 148.17 Enhanced lipophilicity; used in tankyrase inhibitor synthesis. Purity: ≥95%.
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine C₆H₅BrN₄ 213.04 Halogenation enables cross-coupling reactions; lab-scale availability. Purity: 95%.
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine C₁₀H₁₂N₄ 188.23 Increased steric bulk improves target selectivity in kinase studies.
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine C₁₁H₁₀N₄ 198.22 Discontinued due to synthesis challenges; limited commercial availability.

Saturation of the Pyridine Ring

Compound Name Molecular Formula Molecular Weight Key Properties/Applications References
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride C₆H₁₁ClN₄ 174.63 Improved solubility in aqueous media; used in CNS-targeting drug candidates.

Functionalization at Other Positions

Compound Name Molecular Formula Molecular Weight Key Properties/Applications References
6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine C₁₃H₁₅N₇ 277.31 Demonstrates dual kinase inhibition; crystallographic data supports binding interactions.
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine C₇H₅F₃N₄ 202.14 Fluorinated analog with enhanced metabolic stability; limited commercial sourcing.

Key Research Findings

Biological Activity: 3-Methyl and tetrahydro derivatives show promise as tankyrase and kinase inhibitors, with IC₅₀ values in the nanomolar range.

Stability : Bromo and trifluoromethyl derivatives exhibit superior thermal stability compared to methyl analogs.

Biological Activity

[1,2,4]Triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's mechanisms of action, biochemical properties, and therapeutic potential based on recent research findings.

The primary target of this compound is PCAF (P300/CBP-associated factor) , a histone acetyltransferase involved in gene regulation. Inhibition of PCAF leads to significant changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis. Notably, certain derivatives exhibit potent cytotoxic effects against various cancer cell lines.

The compound interacts with several enzymes and proteins, influencing their activity. Key biochemical properties include:

  • Enzyme Inhibition : It inhibits metabolic enzymes, impacting overall metabolic flux.
  • Apoptosis Induction : In cancer cells, it modulates the expression of pro-apoptotic and anti-apoptotic genes to induce apoptosis.
  • Cell Signaling Modulation : Alters signaling pathways that lead to changes in gene expression and metabolism.

Cellular Effects

Studies have shown that this compound affects various cell types:

  • Cancer Cells : Induces apoptosis and reduces proliferation by inhibiting key metabolic enzymes.
  • Normal Cells : Exhibits lower toxicity compared to its effects on cancer cells, indicating a degree of selectivity.

Temporal Effects in Laboratory Settings

Research indicates that the compound maintains stability under various conditions but can degrade over time. Long-term studies demonstrate sustained effects on cellular functions such as prolonged inhibition of metabolic enzymes and persistent changes in gene expression.

Chemical Reactions Analysis

The compound undergoes several chemical reactions:

Reaction TypeDescription
Oxidation Can be oxidized using agents like hydrogen peroxide to form oxides.
Reduction Reduction using sodium borohydride or lithium aluminum hydride.
Substitution Nucleophilic substitution reactions replace functional groups with nucleophiles.

Scientific Research Applications

This compound has been explored for various applications:

  • Anticancer Research : Potent inhibitors of PD-1/PD-L1 interactions have been identified among its derivatives. For instance, compound A22 showed an IC50 of 92.3 nM and enhanced interferon-gamma production in T-cell co-culture models .
  • Antimalarial Activity : A library of compounds was synthesized and evaluated against Plasmodium falciparum, with some showing promising inhibitory concentrations (IC50 = 2.24 μM) against malaria parasites .
  • Anticonvulsant Properties : Certain derivatives have been investigated for their potential as anticonvulsants due to their interaction with specific neural pathways .

Case Studies

Several studies highlight the biological activity of this compound:

  • Cancer Cell Lines : A study demonstrated that derivatives exhibited anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values ranging from 0.15 μM to 2.85 μM for different compounds .
  • Immunotherapy Potential : Research into PD-1/PD-L1 inhibitors revealed that the compound could enhance immune responses against tumors by modulating T-cell activity in vitro .

Q & A

Q. Table 1: Catalyst Screening for Oxidative Coupling (Selected Data)

CatalystOxidantSolventYield (%)
I₂TBHP1,4-Dioxane74
KITBHP1,4-Dioxane64
TBAITBHP1,4-Dioxane37

How can regioselectivity challenges in substitution reactions be addressed?

Advanced Mechanistic Insight
Substitution patterns on the triazolopyridine core are influenced by electronic and steric factors. Chlorosulfonation at the C-6 position of triazolo[4,3-a]pyrimidines occurs preferentially due to the electron-deficient nature of the pyrimidine ring . For functionalization, computational DFT studies can predict reactive sites, while experimental validation via NMR monitoring ensures regiochemical control .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Safety Guidelines
The Safety Data Sheet (SDS) specifies that this compound is for research use only. Key precautions include:

  • Use of PPE (gloves, lab coat, eye protection).
  • Avoidance of inhalation/ingestion; work in a fume hood.
  • Emergency contact: 1-352-323-3500 (24/7) for spills or exposure .

How should researchers resolve contradictions in reported synthetic yields?

Advanced Data Analysis
Discrepancies in yields (e.g., 37% with TBAI vs. 74% with I₂ ) often stem from catalyst efficiency, solvent polarity, or oxidant choice. Systematic optimization using Design of Experiments (DoE) or response surface methodology can identify critical variables. Cross-referencing NMR or LC-MS data with literature ensures reproducibility .

What strategies are used to evaluate pharmacological activity of derivatives?

Advanced Biological Screening
Derivatives are screened for bioactivity via:

  • Enzyme inhibition assays : e.g., kinase or receptor binding studies using fluorescence polarization.
  • Crystallographic studies : Co-crystallization with target proteins (e.g., benzodiazepine receptors ) to assess binding modes.
  • In vivo models : Toxicity and efficacy testing in rodent models for lead optimization .

Which characterization techniques are essential for structural confirmation?

Q. Basic Analytical Workflow

  • NMR (¹H/¹³C) : Assigns proton environments and confirms ring fusion.
  • X-ray crystallography : Resolves regiochemistry, as seen in crystallographic studies of triazolopyridazine derivatives .
  • HRMS : Validates molecular formula (e.g., C₆H₅N₃ for the core structure ).

How can computational modeling enhance synthetic design?

Q. Advanced Computational Methods

  • DFT calculations : Predict electrophilic/nucleophilic sites for functionalization (e.g., C-6 vs. C-8 substitution ).
  • Molecular docking : Screens derivatives against protein targets (e.g., antimicrobial enzymes ) to prioritize synthesis.

What functionalization strategies improve compound utility?

Q. Advanced Synthetic Modifications

  • Nitro group introduction : Via nitration at C-6 for further reduction to amines (e.g., 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine ).
  • Sulfonamide formation : Reacting with chlorosulfonic acid to yield sulfonamide derivatives (e.g., 1,2,4-Triazolo[4,3-a]pyridine-3-sulfonamide ).

How are green chemistry principles applied to its synthesis?

Q. Advanced Sustainability Focus

  • Catalyst optimization : I₂ catalysis reduces metal waste compared to transition-metal systems .
  • Solvent selection : Use of 1,4-dioxane (recyclable) over DMF/DMSO minimizes environmental impact .

What are key considerations for scaling up laboratory synthesis?

Q. Advanced Process Chemistry

  • Purification : Column chromatography vs. recrystallization for gram-scale batches.
  • Thermal safety : Monitor exothermic reactions (e.g., chlorosulfonation ) using calorimetry.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[4,3-a]pyridin-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.